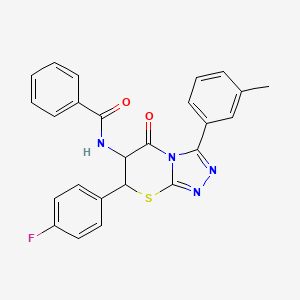

Benzamide, N-(7-(4-fluorophenyl)-6,7-dihydro-3-(3-methylphenyl)-5-oxo-5H-1,2,4-triazolo(3,4-b)(1,3)thiazin-6-yl)-

CAS No.: 113056-54-5

Cat. No.: VC18425910

Molecular Formula: C25H19FN4O2S

Molecular Weight: 458.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113056-54-5 |

|---|---|

| Molecular Formula | C25H19FN4O2S |

| Molecular Weight | 458.5 g/mol |

| IUPAC Name | N-[7-(4-fluorophenyl)-3-(3-methylphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazin-6-yl]benzamide |

| Standard InChI | InChI=1S/C25H19FN4O2S/c1-15-6-5-9-18(14-15)22-28-29-25-30(22)24(32)20(27-23(31)17-7-3-2-4-8-17)21(33-25)16-10-12-19(26)13-11-16/h2-14,20-21H,1H3,(H,27,31) |

| Standard InChI Key | BSUUTIXYWVXLOZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C2=NN=C3N2C(=O)C(C(S3)C4=CC=C(C=C4)F)NC(=O)C5=CC=CC=C5 |

Introduction

Structural Elucidation and Conformational Analysis

The molecular structure of this compound comprises a benzamide group attached to a triazolo[3,4-b][1, thiazin-5-one scaffold. Key structural features include:

-

Triazolo-Thiazine Core: The central bicyclic system consists of a triazole ring fused to a thiazine ring, with a ketone group at position 5. X-ray crystallographic data from analogous triazolo-thiadiazoles suggest that such fused systems adopt non-planar conformations, with dihedral angles between aromatic rings ranging from 60° to 75° .

-

Substituent Orientation: The 4-fluorophenyl group at position 7 and the 3-methylphenyl group at position 3 introduce steric and electronic effects. In similar benzamide derivatives, the trans orientation of the amide N–H and C=O bonds is stabilized by intramolecular hydrogen bonding .

-

Crystal Packing: Intermolecular N–H···O hydrogen bonds, as observed in N-(3-methylphenyl)benzamide, likely contribute to the crystalline lattice stability, forming chains or layered structures .

Table 1: Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₂₅H₁₉FN₄O₂S | |

| Molecular Weight | 458.5 g/mol | |

| Dihedral Angle (Benzamide vs. Core) | ~70°–75° (estimated) | |

| Hydrogen Bonding | N–H···O (intermolecular) |

Physicochemical and Pharmacokinetic Properties

The compound’s drug-like properties are inferred from its structural analogs and computational data:

Table 2: Predicted Physicochemical Properties

The high logP value suggests favorable membrane permeability but potential challenges in aqueous solubility. The presence of fluorine atoms may enhance metabolic stability and bioavailability .

Future Directions and Research Opportunities

-

Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

-

Crystallographic Studies: Resolve the X-ray structure to validate computational models and analyze packing interactions.

-

In Vitro Screening: Evaluate urease inhibitory, anticancer, and antimicrobial activities in cell-based assays.

-

ADMET Profiling: Assess absorption, distribution, and toxicity profiles to guide lead optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume